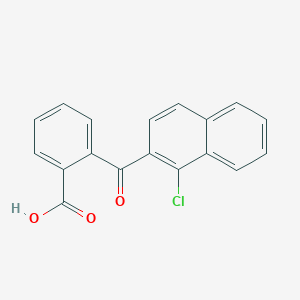
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid is a chemical compound with the molecular formula C18H11ClO3 It is known for its unique structure, which combines a chlorinated naphthalene ring with a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid typically involves the reaction of 1-chloronaphthalene with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation process. The reaction conditions often include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to yield corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The pathways involved may include:
Electrophilic Aromatic Substitution: The chlorine atom in the naphthalene ring can be replaced by other nucleophiles.
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Bromonaphthalene-2-carbonyl)benzoic acid
- 2-(1-Fluoronaphthalene-2-carbonyl)benzoic acid
- 2-(1-Iodonaphthalene-2-carbonyl)benzoic acid
Uniqueness
2-(1-Chloronaphthalene-2-carbonyl)benzoic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, fluorinated, and iodinated counterparts. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
855471-67-9 |
|---|---|
Molekularformel |
C18H11ClO3 |
Molekulargewicht |
310.7 g/mol |
IUPAC-Name |
2-(1-chloronaphthalene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H11ClO3/c19-16-12-6-2-1-5-11(12)9-10-15(16)17(20)13-7-3-4-8-14(13)18(21)22/h1-10H,(H,21,22) |
InChI-Schlüssel |
KCBPUMJQOWGIER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


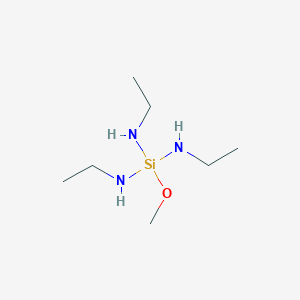
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
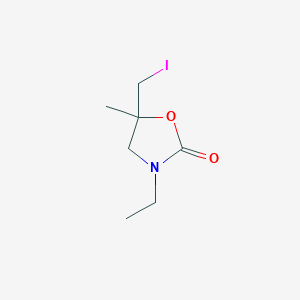
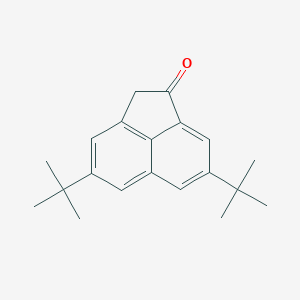
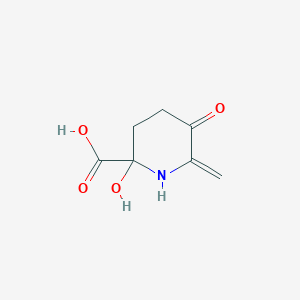

![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
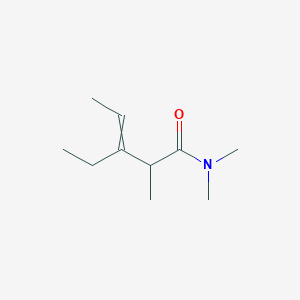
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
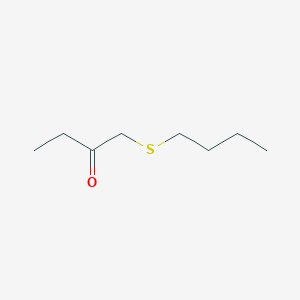
![Pyridine, 2-[(2S,3S)-2-[(1S)-1-phenylethyl]-3-oxaziridinyl]-](/img/structure/B14195643.png)
